molecular formula C6H2F8 B13410109 Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- CAS No. 775-40-6

Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro-

Cat. No.: B13410109
CAS No.: 775-40-6
M. Wt: 226.07 g/mol
InChI Key: JSIJIGNXOVSJFX-UHFFFAOYSA-N
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Description

Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- (C₆F₈H₂), is a fluorinated derivative of cyclohexene where eight hydrogen atoms are replaced by fluorine atoms at positions 3, 4, 5, and 6. This substitution significantly alters its physical and chemical properties compared to unsubstituted cyclohexene. The compound is characterized by its high electronegativity and chemical inertness due to the strong C–F bonds, making it valuable in materials science and synthetic chemistry as a precursor or intermediate .

Properties

CAS No.

775-40-6

Molecular Formula

C6H2F8

Molecular Weight

226.07 g/mol

IUPAC Name

3,3,4,4,5,5,6,6-octafluorocyclohexene

InChI

InChI=1S/C6H2F8/c7-3(8)1-2-4(9,10)6(13,14)5(3,11)12/h1-2H

InChI Key

JSIJIGNXOVSJFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(C(C1(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- can be synthesized through several methods. One common approach involves the fluorination of cyclohexene using fluorinating agents such as elemental fluorine (F2) or fluorine-containing compounds like sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination and to prevent over-fluorination or degradation of the cyclohexene ring.

Industrial Production Methods

In an industrial setting, the production of cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process may include steps such as purification and separation to obtain the desired product with high purity. Industrial production methods are designed to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated fluorinated cyclohexane derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include fluorinated cyclohexanones, fluorinated cyclohexanes, and various substituted fluorinated cyclohexenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.

    Medicine: The compound may be explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.

    Industry: Fluorinated cyclohexenes are used in the production of specialty polymers, surfactants, and other industrial chemicals due to their unique properties.

Mechanism of Action

The mechanism of action of cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic structure and reactivity of the compound, influencing its behavior in chemical reactions and biological systems. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalysis or drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Fluorinated cyclohexene derivatives vary in fluorine substitution patterns and additional functional groups. Key structural analogs include:

Compound Name Molecular Formula CAS Number Key Features
Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- C₆F₈H₂ Not explicitly provided Eight F atoms on carbons 3–6; reactive double bond at 1,2-position
Cyclohexene, decafluoro- C₆F₁₀ 355-75-9 All hydrogen atoms replaced by fluorine; fully saturated with F atoms
Cyclohexene, 1,2-dichloro-3,3,4,4,5,5,6,6-octafluoro- C₆F₈Cl₂ 336-19-6 Combines eight F and two Cl atoms; used as a reagent in organic synthesis
Hexafluorocyclohexane C₆F₆H₆ N/A Cyclohexane backbone with six F atoms; synthesized via radical fluorination

Physical Properties

Fluorination increases molecular weight and density while reducing boiling points due to weaker intermolecular forces:

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
Cyclohexene, 3,3,4,4,5,5,6,6-octafluoro- ~256 (estimated) ~1.9 (estimated) Not reported
Cyclohexene, decafluoro- 262 1.94 48–50
1,2-Dichloro-octafluorocyclohexene 318.9 1.8–1.9 135–137
Hexafluorocyclohexane 246 1.7 80–82

Note: Estimated values for the target compound are based on analogs .

Chemical Reactivity

  • Oxidation Behavior : Unsubstituted cyclohexene undergoes allylic oxidation to form epoxides or ketones under catalytic conditions (e.g., using O₂ or CO₂) . Fluorinated derivatives like 3,3,4,4,5,5,6,6-octafluorocyclohexene likely exhibit reduced reactivity due to electron-withdrawing F atoms, which stabilize the double bond and hinder electrophilic attacks.
  • Electrophilic Additions : Fluorine’s electronegativity decreases electron density at the double bond, making the compound less reactive toward electrophiles compared to cyclohexene .
  • Thermal Stability : Perfluorinated cyclohexenes (e.g., decafluorocyclohexene) demonstrate high thermal stability, decomposing above 300°C .

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